molecular formula C51H73N11O11S2 B599448 beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH CAS No. 110567-67-4

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH

Cat. No.: B599448
CAS No.: 110567-67-4
M. Wt: 1080.331
InChI Key: JBOMCPGWRIRNEX-RYGIWOHNSA-N
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Description

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH: is a synthetic peptide compound with a complex structureThe compound’s molecular formula is C51H74N12O10S2 , and it has a molecular weight of 1079.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH involves multiple steps, including peptide bond formation and the incorporation of specific functional groups. The process typically starts with the protection of amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound requires stringent conditions to ensure high purity and yield. The process involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . These methods allow for the efficient assembly of the peptide chain and the incorporation of the beta-mercapto and cyclopentamethylene groups.

Chemical Reactions Analysis

Types of Reactions

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides and reduced thiol-containing peptides.

Scientific Research Applications

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways and target specific receptors.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The presence of the beta-mercapto group allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-NH2
  • beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-gly-NH2

Uniqueness

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH is unique due to its specific sequence and the presence of the beta-mercapto and cyclopentamethylene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H73N11O11S2/c1-4-73-33-19-17-32(18-20-33)26-35-43(65)58-36(25-31-13-7-5-8-14-31)45(67)61-42(30(2)3)47(69)59-37(27-40(52)63)44(66)60-38(29-74-75-51(28-41(64)56-35)21-9-6-10-22-51)48(70)62-24-12-16-39(62)46(68)57-34(49(71)72)15-11-23-55-50(53)54/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,63)(H,56,64)(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)(H4,53,54,55)/t34-,35-,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOMCPGWRIRNEX-RYGIWOHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H73N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1080.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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